molecular formula C11H5ClF4N2O B2759121 5-Chloro-1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde CAS No. 1152960-75-2

5-Chloro-1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Cat. No. B2759121
CAS RN: 1152960-75-2
M. Wt: 292.62
InChI Key: CZELPYCSCUGYKE-UHFFFAOYSA-N
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Description

5-Chloro-1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (CFTP) is an aldehyde compound with a wide range of applications in scientific research and laboratory experiments. It is a synthetic compound that can be synthesized from simple starting materials and is used in a variety of biochemical and physiological processes. CFTP has been used in many areas of research, including drug development, protein engineering, and enzyme inhibition.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Crystal Structures : This compound has been utilized in the synthesis of various pyrazole compounds, offering insights into crystal structures and molecular interactions. The synthesis involves condensing chalcones with hydrazine hydrate, demonstrating its role in creating structurally diverse compounds (Loh et al., 2013).

  • Formation of Pyrazolo[4,3-c]pyridines : Another significant application is in synthesizing 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines. This process involves microwave-assisted treatment and highlights the compound's role in forming complex chemical structures (Palka et al., 2014).

  • Crystal Structure Analysis : The compound has been central in producing new pyrazole derivatives, providing valuable data on molecular configurations and bonding through X-ray diffraction studies (Xu & Shi, 2011).

Chemical Transformations and Properties

  • Vilsmeier-Haack Reaction : It has been used in the Vilsmeier-Haack reaction to synthesize novel pyrazole-4-carbaldehydes, demonstrating its versatility in organic synthesis (Hu et al., 2010).

  • Sonogashira-Type Reactions : The compound acts as a precursor in Sonogashira-type cross-coupling reactions, showcasing its potential in creating pyrazolo[4,3-c]pyridines and their oxides (Vilkauskaitė et al., 2011).

  • Antimicrobial Agent Synthesis : It has been integral in synthesizing antimicrobial agents, where its derivatives showed significant activities, indicating its potential in pharmaceutical applications (Bhat et al., 2016).

  • Synthesis of Herbicide Intermediates : This compound is a key intermediate in synthesizing certain herbicides, highlighting its utility in agricultural chemistry (Yu, 2002).

Molecular Studies and Potential Applications

  • Infrared Spectrum and Molecular Docking : Its optimized molecular structure, vibrational frequencies, and molecular docking studies provide insights into its potential as a phosphodiesterase inhibitor, indicating possible medical applications (Mary et al., 2015).

  • Molecular Structures in Supramolecular Assembly : The compound's derivatives have been studied for their molecular structures and supramolecular assembly, offering insights into the material science and nanotechnology fields (Cuartas et al., 2017).

properties

IUPAC Name

5-chloro-1-(4-fluorophenyl)-3-(trifluoromethyl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5ClF4N2O/c12-10-8(5-19)9(11(14,15)16)17-18(10)7-3-1-6(13)2-4-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZELPYCSCUGYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=C(C(=N2)C(F)(F)F)C=O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5ClF4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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